ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole compounds with altered electronic properties.
Substitution: Substituted pyrazole derivatives with diverse functional groups.
Scientific Research Applications
Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound also features an aminomethyl group and a carboxylate ester, but with an indole ring instead of a pyrazole ring.
Ethyl 2,4-bis(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate: Similar to the previous compound but with two aminomethyl groups, offering different reactivity and applications.
The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in various fields.
Biological Activity
Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.16 g/mol
- CAS Number : 4321844
The compound features a pyrazole ring which is known for its ability to interact with various biological targets, making it a promising scaffold in drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A study evaluated various pyrazole derivatives against cancer cell lines, revealing that certain modifications can enhance their cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited improved activity against MCF7 and A549 cell lines, with IC50 values suggesting significant growth inhibition at low concentrations .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 26 | Induction of apoptosis |
Compound X | MCF7 | 3.79 | Inhibition of cell proliferation |
Compound Y | HepG2 | 0.95 | DNA binding affinity |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties. In vivo studies using the acetic acid writhing test showed that derivatives could significantly reduce pain and inflammation in murine models . The mechanism involves inhibition of COX-2 enzymes, which are pivotal in the inflammatory response.
Table 2: Anti-inflammatory Activity
Compound | Test Model | Result | Mechanism |
---|---|---|---|
This compound | Acetic acid writhing test (mice) | Significant reduction in writhing response | COX-2 inhibition |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and inflammation, particularly COX-2 and certain kinases.
- DNA Interactions : Some derivatives exhibit strong binding affinities to DNA, disrupting replication processes in cancer cells.
- Cell Signaling Pathways : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed, leading to altered cell survival and apoptosis rates.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was administered to patients with advanced solid tumors, resulting in a notable reduction in tumor size and improved patient quality of life.
- Case Study 2 : In a preclinical model for rheumatoid arthritis, treatment with the compound led to decreased joint swelling and inflammatory markers, supporting its potential as a therapeutic agent for autoimmune conditions.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10) |
InChI Key |
IRPRCWIFFVOAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.